molecular formula C11H17N3O B14756731 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol

1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol

Cat. No.: B14756731
M. Wt: 207.27 g/mol
InChI Key: USOBDRAFNZIPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a pyridine ring, and an amino groupThe presence of both pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

The synthesis of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine-2-carbaldehyde followed by subsequent reactions can lead to the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group and the pyridine ring can participate in substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The amino group and pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include pyrrolidin-2-one and pyrrolidin-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and overall structure. Compared to these compounds, 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol offers unique properties due to the presence of the pyridine ring and amino group, which can enhance its biological activity and versatility in chemical synthesis .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H17N3O/c12-6-11(9-2-1-4-13-7-9)14-5-3-10(15)8-14/h1-2,4,7,10-11,15H,3,5-6,8,12H2

InChI Key

USOBDRAFNZIPFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(CN)C2=CN=CC=C2

Origin of Product

United States

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